D2 Receptor Binding Affinity: (-)-Eticlopride vs. Raclopride, Sulpiride, Haloperidol, and Remoxipride Under Identical Assay Conditions
In direct head-to-head radioligand displacement assays using [³H]spiperone on rat, pig, or calf brain striatal membranes, (-)-eticlopride exhibits a D2 receptor Ki of 0.09 nM, which is 38-fold lower (more potent) than the closest benzamide analog raclopride (Ki = 3.4 nM), approximately 13-fold more potent than the butyrophenone haloperidol (Ki = 1.2 nM), over 200-fold more potent than sulpiride (Ki = 18.2 nM), and over 7,800-fold more potent than remoxipride (Ki = 703 nM) [1]. These values were compiled from the same reference dataset (Hall et al., Ref. 14 in Martelle & Nader 2008) and represent the most internally consistent comparator set available.
| Evidence Dimension | D2 dopamine receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 0.09 nM |
| Comparator Or Baseline | Raclopride Ki = 3.4 nM; Haloperidol Ki = 1.2 nM; Sulpiride Ki = 18.2 nM; Remoxipride Ki = 703 nM |
| Quantified Difference | 38-fold higher affinity vs. raclopride; 13-fold vs. haloperidol; 202-fold vs. sulpiride; 7,811-fold vs. remoxipride |
| Conditions | [³H]spiperone displacement, rat/pig/calf striatal membranes, in vitro radioligand binding assay (Table 1, Martelle & Nader 2008; primary data from Hall et al.) |
Why This Matters
Procurement of (-)-eticlopride rather than raclopride or sulpiride is mandatory when experimental designs require maximal D2 receptor occupancy at minimal compound concentrations—for instance, in PET tracer displacement studies or when avoiding secondary pharmacology at higher test concentrations.
- [1] Martelle JL, Nader MA. A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride. CNS Neurosci Ther. 2008 Fall;14(3):248-262. Table 1; text pp. 244-246. Data compiled from Ref. 14 therein (Hall H, Köhler C, Gawell L. Eur J Pharmacol. 1985). View Source
